molecular formula C6H10ClN3O2 B2547031 2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride CAS No. 1052547-17-7

2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride

Cat. No.: B2547031
CAS No.: 1052547-17-7
M. Wt: 191.62
InChI Key: UDRIUYPQDJSXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride involves the construction of the triazole ring. One efficient method reported is a metal-free process that features the construction of the triazole ring under flow conditions. This continuous, one-pot method is atom economical, highly selective, and environmentally benign . Another method involves the alkylation of 1,2,4-triazole, which has been optimized to improve regioselectivity and yield .

Chemical Reactions Analysis

2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyl-2-(1,2,4-triazol-1-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-6(2,5(10)11)9-4-7-3-8-9;/h3-4H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRIUYPQDJSXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=NC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809876
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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